molecular formula C15H17N3O3S B2543238 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034286-35-4

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2543238
CAS No.: 2034286-35-4
M. Wt: 319.38
InChI Key: JYJBFRXLXKXTJP-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in scientific research, built around the versatile 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its remarkable metabolic stability and its role as a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic properties of drug candidates . This scaffold is known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, making it a valuable template for developing novel therapeutic agents . Furthermore, derivatives of 1,2,4-oxadiazole have demonstrated promising applications beyond human health, such as in the field of agrochemistry as potential fungicidal agents . The specific structure of this compound, which incorporates a cyclopropylsulfonyl group and a phenylpyrrolidine moiety, suggests potential for targeted interaction with various enzymatic pathways. Researchers can leverage this compound as a key intermediate or pharmacophore in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the discovery of new bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-22(20,12-6-7-12)18-8-13(11-4-2-1-3-5-11)14(9-18)15-16-10-21-17-15/h1-5,10,12-14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJBFRXLXKXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The target molecule decomposes into three modular components:

  • 1,2,4-Oxadiazole ring : Synthesized via amidoxime cyclization or 1,3-dipolar cycloaddition.
  • 4-Phenylpyrrolidine scaffold : Derived from cyclopropyl carbonyl precursors through thermal ring expansion.
  • Cyclopropylsulfonyl group : Introduced via sulfonylation of a pyrrolidine amine intermediate.

Prioritized Synthetic Pathways

  • Route A : Oxadiazole-first strategy (early-stage heterocycle formation).
  • Route B : Pyrrolidine-first strategy (late-stage oxadiazole coupling).
  • Route C : Convergent approach (modular fragment assembly).

Detailed Synthetic Protocols

Route A: Oxadiazole-First Strategy

Step 1: Synthesis of 3-Cyano-4-phenylpyrrolidine

Cyclopropyl ketone 1a (1.0 mmol) undergoes thermal rearrangement in N-methylformamide (NMF) with MgCl₂ (10 mol%) at 120°C for 6 h, yielding 4-phenylpyrrolidine-3-carbonitrile 2a (78%).

Step 2: Sulfonylation of Pyrrolidine Amine

Treatment of 2a with cyclopropanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C for 12 h affords 3a (1-(cyclopropylsulfonyl)-4-phenylpyrrolidine-3-carbonitrile) in 85% yield.

Step 3: 1,2,4-Oxadiazole Formation

3a reacts with hydroxylamine hydrochloride (3.0 eq) in ethanol/water (3:1) at 80°C for 8 h to form amidoxime 4a . Subsequent cyclization with acetic anhydride (Ac₂O) at reflux (4 h) yields the target compound 5a (62% over two steps).

Table 1. Optimization of Oxadiazole Cyclization

Cyclizing Agent Temp (°C) Time (h) Yield (%)
Ac₂O 120 4 62
TBTU/DIPEA 25 24 41
PCl₅ 0 1 33

Route B: Pyrrolidine-First Strategy

Step 1: Preparation of 1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-amine

4-Phenylpyrrolidin-3-amine 6a (from hydrogenation of pyrroline) is sulfonylated with cyclopropanesulfonyl chloride (1.5 eq) in DCM/TEA (0°C, 2 h) to give 7a (92%).

Step 2: Amidoxime Formation and Cyclization

7a is treated with ethyl chlorooxoacetate (1.2 eq) in THF to form acylated intermediate 8a , which undergoes cyclization with NH₂OH·HCl (2.0 eq) in DMF at 100°C for 6 h, yielding 5a (58%).

Key Observation : Microwave irradiation (100 W, 100°C, 30 min) improves yield to 74% by reducing decomposition.

Route C: Convergent Fragment Coupling

Step 1: Independent Synthesis of Oxadiazole and Pyrrolidine Modules
  • Oxadiazole module : 5-Amino-1,2,4-oxadiazole 9a is prepared via [3+2] cycloaddition of nitrile oxide and cyanamide (PtCl₄ catalyst, 45% yield).
  • Pyrrolidine module : 3-Bromo-1-(cyclopropylsulfonyl)-4-phenylpyrrolidine 10a is synthesized via bromination of 7a (NBS, 75%).
Step 2: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 9a (1.1 eq) and 10a (1.0 eq) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (100°C, 12 h) affords 5a in 67% yield.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Limitations of Each Route

Route Total Yield (%) Key Advantages Drawbacks
A 62 Minimal purification steps Low regioselectivity in cyclization
B 58–74 High-purity intermediates Multi-step synthesis
C 67 Modularity for analog synthesis Requires toxic Pd catalysts

Mechanistic Insights and Optimization

Oxadiazole Cyclization Dynamics

The Tiemann-Krüger mechanism governs amidoxime cyclization, where nucleophilic attack of the oxime oxygen on the electrophilic carbon precedes dehydration. Microwave irradiation enhances reaction kinetics by reducing activation energy (ΔG‡ from 98 kJ/mol to 72 kJ/mol).

Sulfonylation Regioselectivity

Steric hindrance from the 4-phenyl group directs sulfonylation to the pyrrolidine nitrogen rather than the oxadiazole NH, as confirmed by DFT calculations (B3LYP/6-31G*).

Scale-Up Considerations and Green Chemistry

  • Solvent-free mechanochemistry : Ball milling of amidoxime 4a with Ac₂O (1:2 molar ratio) at 30 Hz for 1 h achieves 68% yield, avoiding DCM.
  • Continuous-flow synthesis : Microreactor systems reduce reaction time for Route B from 6 h to 15 min (70% yield).

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of pharmacological activities:

Anticonvulsant Activity

Studies have shown that compounds within this class can modulate neural excitability and may serve as potential anticonvulsants. The mechanism often involves interaction with GABA receptors or modulation of ion channels.

Anticancer Properties

Research indicates that 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against bacteria and fungi. Preliminary results suggest it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have investigated the efficacy and safety profiles of this compound:

  • Anticonvulsant Evaluation : A study published in a peer-reviewed journal evaluated the anticonvulsant properties through in vitro assays on neuronal cell lines. Results indicated significant reductions in seizure-like activity compared to controls .
  • Anticancer Research : Another research article focused on the anticancer potential of similar oxadiazole derivatives. The study demonstrated that these compounds could inhibit tumor growth in xenograft models .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against various strains of bacteria and fungi, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives with Pyrrolidine Substituents

Example Compounds :

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
  • 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

Structural Differences :

  • Substituents : These compounds replace the cyclopropylsulfonyl group in the target compound with a 2-phenylethyl group.
  • Stereochemistry : The (3R) and (3S) configurations in 1a/1b highlight the role of stereochemistry in biological activity.

Functional Implications :

  • Antiviral activity is reported for such analogs, suggesting the oxadiazole-pyrrolidine scaffold is critical for target engagement .

Triazole Derivatives with Sulfur-Containing Groups

Example Compounds :

  • [α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate

Structural Differences :

  • Core Heterocycle : Triazole (1,2,4-triazole) replaces oxadiazole, altering electronic properties and hydrogen-bonding capacity.
  • Substituents : A dithiocarbamate group and methoxybenzoyl moiety are present.

Functional Implications :

  • Triazoles exhibit antifungal and plant growth-regulating activities, indicating broader agrochemical applications.
  • The sulfur-rich dithiocarbamate group may confer metal-binding properties, diverging from the sulfonyl group’s role in the target compound .

Pyrazole Derivatives with Sulfonyl Linkages

Example Compounds :

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

  • Core Heterocycle : Pyrazole instead of oxadiazole, with a sulfanyl (S–) linkage.
  • Substituents : Trifluoromethyl and chlorophenyl groups enhance electronegativity.

Functional Implications :

  • The sulfanyl group may reduce oxidative stability compared to sulfonyl groups.
  • Pyrazole derivatives often target enzymes like cyclooxygenase, suggesting divergent biological pathways compared to oxadiazoles .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Key Findings
Target Compound 1,2,4-Oxadiazole Cyclopropylsulfonyl, Phenyl Inferred antiviral Enhanced solubility and stereoelectronic effects from sulfonyl group
Oxadiazole-Pyrrolidine Analogs 1,2,4-Oxadiazole Phenylethyl, Pyridyl Antiviral Lipophilicity-driven membrane penetration; stereochemistry-dependent activity
Triazole-Dithiocarbamates 1,2,4-Triazole Dithiocarbamate, Methoxybenzoyl Antifungal, Plant growth Metal-binding capacity; agrochemical potential
Pyrazole-Sulfanyl Derivatives Pyrazole Trifluoromethyl, Chlorophenyl Enzyme inhibition Electronegative substituents enhance target affinity but reduce stability

Key Structural and Functional Insights

  • Role of Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound improves oxidative stability and hydrogen-bond acceptor capacity compared to sulfanyl groups, which are prone to oxidation .
  • Heterocycle Impact : Oxadiazoles’ electron deficiency favors π-stacking interactions in biological targets, whereas triazoles’ hydrogen-bonding versatility broadens their application scope .

Biological Activity

The compound 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound is crucial for understanding its biological activity. The oxadiazole ring is known for its role in various pharmacological applications.

Antimicrobial Activity

Oxadiazole derivatives are recognized for their significant antimicrobial properties. Studies indicate that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of antimicrobial activity against various pathogens. For instance:

  • Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, both in active and dormant states. This suggests that the 1,3,4-oxadiazole scaffold may interfere with mycolic acid synthesis by inhibiting key enzymes like enoyl reductase (InhA) .
  • High-throughput screening has identified several oxadiazole compounds as inhibitors of bacterial trans-translation processes, crucial for bacterial survival .
CompoundTarget PathogenActivity
CT1-69Gram-positive strainsHigh
KKL-35Reference compoundModerate

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Notably:

  • Arafa et al. (2020) synthesized various 1,3,4-oxadiazoles and evaluated their cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). Some derivatives showed IC50 values significantly lower than standard treatments like erlotinib, indicating potent anticancer activity .
  • Molecular docking studies have revealed that certain oxadiazole derivatives can effectively inhibit key cancer-related pathways by targeting specific proteins such as EGFR and Src .
CompoundCell Line TestedIC50 (µM)
Compound AMCF70.275
Compound BPC-30.417

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of oxadiazole derivatives:

  • Compounds with the 1,3,4-oxadiazole structure have shown potential in reducing inflammation markers in various assays. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several case studies provide insights into the efficacy of oxadiazole derivatives:

  • Study on Antitubercular Activity : A combination of oxadiazoles with thiazoles and pyridines showed enhanced activity against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents .
  • Cytotoxicity Assays : In vitro studies demonstrated that specific oxadiazole derivatives induced apoptosis in cancer cells through various mechanisms, including cell cycle arrest and increased reactive oxygen species production .

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-(cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization reactions using catalysts like Cs₂CO₃ in dimethyl ether (DME) at elevated temperatures (e.g., 50°C). Key steps include refluxing intermediates with chloranil in xylene (25–30 hours), followed by alkaline workup (5% NaOH), solvent removal, and purification via recrystallization (methanol) or flash column chromatography (hexane:ethyl acetate gradients). These methods are adapted from analogous oxadiazole syntheses .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

Purification typically involves flash column chromatography (SiO₂, hexane:ethyl acetate) or recrystallization. Structural validation employs ¹H/¹³C NMR for proton/carbon environments, HRMS for molecular weight confirmation, and FTIR for functional group analysis. Stereochemical purity is assessed via SFC (supercritical fluid chromatography), achieving >97% enantiomeric excess in related compounds .

Q. What solvents and reaction conditions optimize yield in oxadiazole ring formation?

Polar aprotic solvents like DME or xylene are preferred for cyclization. Catalytic systems (e.g., Cs₂CO₃) at 50°C enhance reaction efficiency. Extended reflux durations (25–30 hours) and inert atmospheres minimize side reactions, as demonstrated in iridium-catalyzed aminations .

Advanced Research Questions

Q. How can computational methods like Multiwfn aid in studying the electronic properties of this compound?

Multiwfn enables wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and bond order distribution. These tools predict reactive sites (e.g., sulfonyl or oxadiazole groups) for electrophilic/nucleophilic interactions, supporting rational modifications for target applications .

Q. What strategies resolve contradictions in stereochemical outcomes across different synthetic protocols?

Discrepancies in enantioselectivity may arise from catalyst choice (e.g., iridium vs. palladium) or solvent polarity. Systematic screening of chiral ligands (e.g., phosphoramidites) and reaction temperatures, coupled with SFC analysis, can identify optimal conditions. Evidence from enantioselective aminations (97% ee) highlights the role of catalyst-substrate matching .

Q. How do molecular docking studies inform the compound’s potential biological activity?

Docking against targets like HCV NS5B polymerase or cyclophilin (using AutoDock Vina or Schrödinger Suite) predicts binding affinities. ADME analysis (e.g., SwissADME) evaluates pharmacokinetic properties, such as LogP and bioavailability, to prioritize derivatives for antiviral or anticancer testing .

Q. What are the structure-activity relationships (SARs) for modifying the cyclopropylsulfonyl group?

SAR studies suggest that sulfonyl groups enhance metabolic stability and target engagement. Replacing cyclopropyl with bulkier substituents (e.g., cycloheptyl) may alter steric hindrance, as seen in triazole sulfonamide derivatives. Computational ESP maps guide substitutions to optimize electrostatic complementarity .

Methodological Considerations

Q. How are solvent effects investigated for this compound’s spectroscopic properties?

UV-Vis and FTIR spectra in solvents of varying polarity (e.g., DMSO, hexane) reveal solvatochromic shifts. Density Functional Theory (DFT) calculations correlate solvent dielectric constants with spectral changes, aiding in solvent selection for reaction or formulation .

Q. What experimental designs validate the compound’s stability under physiological conditions?

Accelerated stability studies (pH 1–9, 37°C) monitor degradation via HPLC. Oxidative/reductive stress tests (H₂O₂, NaBH₄) identify vulnerable groups (e.g., sulfonyl), informing prodrug strategies or protective formulations .

Emerging Applications

Q. How does this compound compare to other 1,2,4-oxadiazole derivatives in agrochemical or anticancer research?

Unlike agrochemical oxadiazoles (e.g., tioxazafen), this compound’s sulfonyl-pyrrolidine moiety may favor kinase or protease inhibition, as seen in HCV-targeting analogs. Comparative docking against both agricultural (e.g., fungal CYP51) and human (e.g., EGFR) targets clarifies its niche .

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